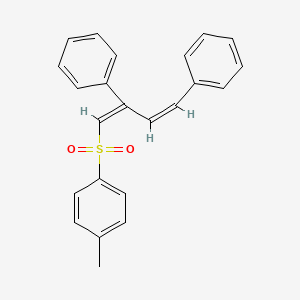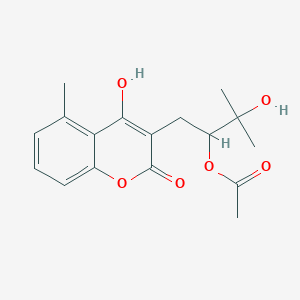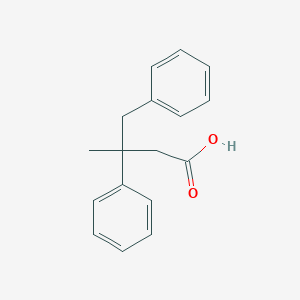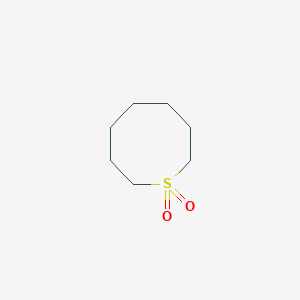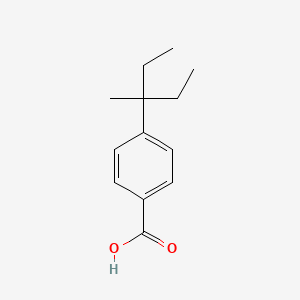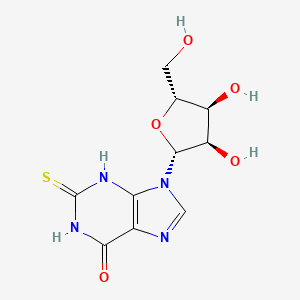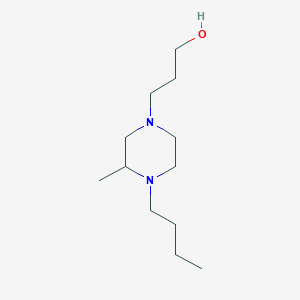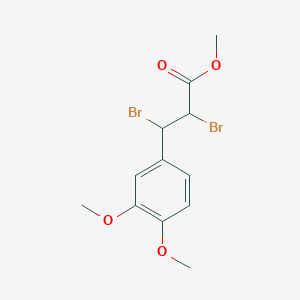![molecular formula C12H12N2OS B14733623 2,2'-[Sulfinylbis(methylene)]dipyridine CAS No. 6075-48-5](/img/structure/B14733623.png)
2,2'-[Sulfinylbis(methylene)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Sulfinylbis(methylene)]dipyridine is an organic compound with the molecular formula C12H10N2OS It is a derivative of dipyridine, where two pyridine rings are connected via a sulfinylbis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Sulfinylbis(methylene)]dipyridine typically involves the reaction of 2,2’-bipyridine with a sulfinylating agent. One common method includes the use of dichloromethane as a solvent and a sulfinyl chloride as the sulfinylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-[Sulfinylbis(methylene)]dipyridine may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Sulfinylbis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-[Sulfinylbis(methylene)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2’-[Sulfinylbis(methylene)]dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s sulfinyl group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dipyridyl disulfide
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
2,2’-[Sulfinylbis(methylene)]dipyridine is unique due to its sulfinylbis(methylene) bridge, which imparts distinct chemical properties compared to other dipyridine derivatives
Properties
CAS No. |
6075-48-5 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H12N2OS/c15-16(9-11-5-1-3-7-13-11)10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
InChI Key |
SDEDMTHASZIXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


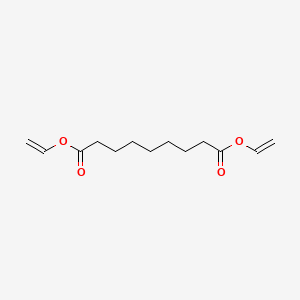
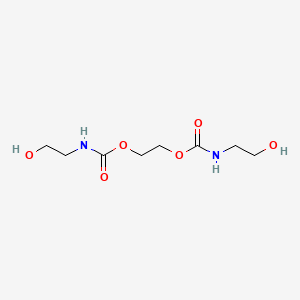
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

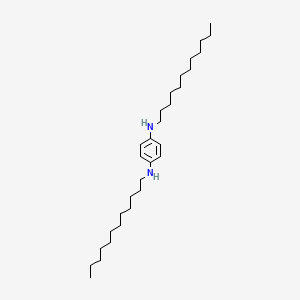
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
